molecular formula C9H6F2N2O2 B12864236 2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide

2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide

Cat. No.: B12864236
M. Wt: 212.15 g/mol
InChI Key: GZPBQDBTHSPQSO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. The presence of the difluoromethyl group and the carboxamide functionality in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide typically involves the difluoromethylation of benzoxazole derivatives. One common method is the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. For instance, the reaction can be catalyzed by silver or other metal catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole-6-carboxamide
  • 2-(Methoxymethyl)benzo[d]oxazole-6-carboxamide
  • 2-(Ethoxymethyl)benzo[d]oxazole-6-carboxamide

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)9-13-5-2-1-4(8(12)14)3-6(5)15-9/h1-3,7H,(H2,12,14)

InChI Key

GZPBQDBTHSPQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)OC(=N2)C(F)F

Origin of Product

United States

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